molecular formula C5H5ClN2O2 B3375309 5-Chloro-3-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1093414-62-0

5-Chloro-3-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B3375309
CAS No.: 1093414-62-0
M. Wt: 160.56 g/mol
InChI Key: YZRGCZRXBDFQPO-UHFFFAOYSA-N
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Description

Contextual Significance of Pyrazole (B372694) Heterocycles in Contemporary Chemistry

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. eurekaselect.comresearchgate.net Its derivatives are known to exhibit a wide range of biological activities. eurekaselect.comresearchgate.net The pyrazole ring system is a versatile building block in the synthesis of various bioactive molecules.

Importance of Pyrazole-4-carboxylic Acid Scaffold in Organic Synthesis and Medicinal Chemistry

Within the broader family of pyrazoles, the pyrazole-4-carboxylic acid scaffold is of particular importance. This structural motif serves as a key intermediate in the synthesis of more complex molecules. The carboxylic acid group provides a convenient handle for further chemical modifications, allowing for the construction of a diverse library of compounds. In medicinal chemistry, pyrazole-4-carboxylic acid derivatives have been investigated for a variety of therapeutic applications. eurekaselect.comnih.gov They are also utilized in the development of metal-organic frameworks (MOFs). mocedes.org

Specific Focus on 5-Chloro-3-methyl-1H-pyrazole-4-carboxylic acid and its Derivatization Potential

This compound is a valuable intermediate in organic synthesis. The presence of a chloro substituent at the 5-position, a methyl group at the 3-position, and a carboxylic acid at the 4-position provides multiple sites for chemical modification. This allows for the synthesis of a wide array of derivatives with tailored properties. The derivatization potential of this compound is significant, with research focusing on the transformation of the carboxylic acid group into esters, amides, and other functional groups, as well as the substitution of the chloro group to introduce further diversity.

A common synthetic route to this class of compounds involves the oxidation of the corresponding 4-carbaldehyde. For instance, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde can be oxidized using potassium permanganate (B83412) to yield 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. researchgate.netresearchgate.net This resulting carboxylic acid can then be converted to the corresponding carbonyl chloride, which is a highly reactive intermediate for the synthesis of various amides. researchgate.net

Overview of Current Research Landscape and Key Challenges

The current research landscape for this compound and its analogues is primarily focused on its application as a versatile building block in the synthesis of novel heterocyclic compounds with potential biological activities. A significant portion of the research involves the use of its derivatives, particularly the 1-phenyl substituted analogue, as a starting material for constructing more complex molecular architectures. researchgate.netresearchgate.netmdpi.com

Key challenges in this area include the development of more efficient and environmentally friendly synthetic methods. While established routes exist, there is a continuous drive for greener chemistry, which involves reducing the use of hazardous reagents and solvents. Another challenge lies in the exploration of the full derivatization potential of the molecule to generate novel compounds with unique properties. Furthermore, a deeper understanding of the structure-activity relationships of the resulting derivatives is crucial for the rational design of new functional molecules.

Detailed Research Findings

The following sections provide a more in-depth look at the chemical properties and synthesis of this compound and its derivatives.

Physicochemical Properties of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

While specific data for the 1H-pyrazole is limited in readily available literature, the closely related 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid provides a useful reference point for understanding the general characteristics of this class of compounds.

PropertyValue
Molecular Formula C₁₁H₉ClN₂O₂
Molecular Weight 236.65 g/mol nih.gov
Melting Point 219-221 °C researchgate.net
Appearance White crystals researchgate.net
Hydrogen Bond Donor Count 1 nih.gov
Hydrogen Bond Acceptor Count 3 nih.gov
Rotatable Bond Count 2 nih.gov

Synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

A common synthetic pathway to 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid involves a two-step process starting from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.

Step 1: Vilsmeier-Haack Reaction

The first step is a Vilsmeier-Haack reaction to introduce a formyl group at the 4-position and chlorinate the 5-position. mdpi.com

Reactants: 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF) mdpi.com

Product: 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde mdpi.com

Step 2: Oxidation

The resulting aldehyde is then oxidized to the carboxylic acid. researchgate.net

Reactant: 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde researchgate.net

Oxidizing Agent: Potassium permanganate (KMnO₄) researchgate.net

Product: 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid researchgate.net

Yield: 88% researchgate.net

A similar strategy can be employed for the synthesis of the title compound, this compound, starting from the corresponding 1H-pyrazolone. For example, ethyl 5-hydroxy-1-methyl-4-pyrazole carboxylate can be treated with phosphorus oxychloride to yield 5-chloro-1-methyl-4-pyrazole carboxylic acid. prepchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-5-methyl-1H-pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2/c1-2-3(5(9)10)4(6)8-7-2/h1H3,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZRGCZRXBDFQPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093414-62-0
Record name 5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid
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Advanced Synthetic Methodologies for 5 Chloro 3 Methyl 1h Pyrazole 4 Carboxylic Acid and Its Precursors

Classical Synthetic Routes to the Pyrazole (B372694) Core

The foundational step in synthesizing the target molecule is the construction of the pyrazole ring. Classical methods have established reliable pathways to pyrazole precursors, notably pyrazole-4-carbaldehydes, which serve as crucial intermediates.

Vilsmeier-Haack Reaction for Pyrazole-4-carbaldehyde Precursors

The Vilsmeier-Haack reaction is a widely employed method for the formylation of activated aromatic and heterocyclic compounds, including pyrazoles. mdpi.com This reaction introduces a formyl group (-CHO) at the 4-position of the pyrazole ring, yielding pyrazole-4-carbaldehyde derivatives. The reaction typically utilizes a Vilsmeier reagent, which is formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or phthaloyl dichloride. mdpi.combohrium.comresearchgate.net

The synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a direct precursor, is a prime example of this methodology. It begins with the cyclocondensation of ethyl acetoacetate (B1235776) and phenylhydrazine (B124118) to form 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. mdpi.com This intermediate is then subjected to the Vilsmeier-Haack reaction. In a typical procedure, phosphorus oxychloride is added dropwise to ice-cold dimethylformamide, followed by the addition of the pyrazolone (B3327878) derivative. The mixture is then heated, leading to a chloroformylation reaction that yields the desired 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. mdpi.comresearchgate.net

Recent advancements have focused on improving the efficiency and environmental footprint of the Vilsmeier-Haack reaction. Microwave-assisted syntheses have been shown to significantly reduce reaction times from hours to minutes and increase yields. bohrium.comdegres.eu These methods also explore the use of alternative Vilsmeier-Haack reagents to avoid toxic compounds like POCl₃. researchgate.net

Cyclization Reactions for 1H-Pyrazole Ring Formation

The formation of the 1H-pyrazole ring itself is a fundamental step that can be achieved through various cyclization strategies. A common and historical approach is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. jetir.org Variations of this reaction allow for the synthesis of a wide array of substituted pyrazoles.

Other notable methods for pyrazole synthesis include:

1,3-Dipolar Cycloaddition: This reaction involves the cycloaddition of diazoalkanes to carbon-carbon double bonds to form pyrazolines, which can then be oxidized to pyrazoles. nih.gov

Condensation of Hydrazines with α,β-Unsaturated Ketones: This method provides a direct route to pyrazole derivatives. nih.gov

Multicomponent Reactions: These reactions combine three or more reactants in a single step to construct the pyrazole ring, often offering high efficiency and atom economy. researchgate.net

These cyclization reactions are crucial for creating the initial pyrazole scaffold, which can then be further functionalized, for instance, by the Vilsmeier-Haack reaction, to introduce the necessary substituents for the synthesis of 5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid.

Oxidation Strategies for the Carboxylic Acid Moiety

Once the pyrazole-4-carbaldehyde precursor is obtained, the next critical step is the oxidation of the aldehyde group to a carboxylic acid group. This transformation requires carefully chosen oxidizing agents and conditions to ensure high yield and selectivity.

Use of Metal-Based Oxidants (e.g., Potassium Permanganate (B83412), Chromium Trioxide)

Traditional and effective methods for this oxidation often employ strong, metal-based oxidants.

Potassium Permanganate (KMnO₄): This powerful oxidizing agent is commonly used for the conversion of aldehydes to carboxylic acids. mychemblog.com The reaction is typically carried out in an aqueous medium, and the conditions can be acidic, basic, or neutral. mychemblog.comresearchgate.net For the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, the corresponding carbaldehyde is oxidized with potassium permanganate in water to yield the desired acid. researchgate.netresearchgate.net 3-Aryl(heteryl)-4-formylpyrazoles have been cleanly oxidized by potassium permanganate in a water-pyridine medium to afford high yields of the corresponding pyrazole-4-carboxylic acids. researchgate.net

Chromium Trioxide (CrO₃): Chromium-based reagents are also effective for various oxidation reactions. thieme-connect.com Chromium trioxide itself, or complexes of it, can be used for the oxidation of aldehydes. For instance, the chromium trioxide-3,5-dimethylpyrazole complex is a mild and selective oxidizing agent. rsc.org Complexes of chromium trioxide with other nitrogen-containing heterocycles like pyrazole and benzotriazole (B28993) have been shown to be effective in allylic oxidations, and benzotriazole-chromium trioxide complexes can oxidize primary alcohols to carboxylic acids. tandfonline.comtandfonline.com

Selective Oxidation Techniques and Conditions

Achieving selective oxidation of the aldehyde group without affecting other sensitive functional groups on the pyrazole ring is paramount. The choice of oxidant and reaction conditions plays a crucial role in this selectivity.

While strong oxidants like potassium permanganate are effective, milder and more selective methods are often sought to improve reaction control and minimize side products. For example, vanadium-catalyzed oxidation using hydrogen peroxide as the oxidant has been reported as an efficient method for converting pyrazole-4-aldehydes to their corresponding carboxylic acids. researchgate.net This highlights a move towards catalytic and more environmentally benign oxidation processes.

The conditions for oxidation must be carefully controlled. For instance, with potassium permanganate, the pH of the reaction medium can influence the reaction rate and outcome. mychemblog.com Similarly, when using chromium-based reagents, the formation of specific complexes can enhance selectivity. rsc.org

Modern and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards the development of "green" and sustainable synthetic methods in organic chemistry. nih.govresearchgate.net This trend is also evident in the synthesis of pyrazole derivatives.

Modern approaches focus on several key principles:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water or ethanol. jetir.orgthieme-connect.com

Catalysis: Employing catalysts to reduce the amount of reagents needed and to enable milder reaction conditions. This includes the use of solid-supported catalysts and organocatalysts. thieme-connect.com

Energy Efficiency: Utilizing alternative energy sources such as microwave irradiation or ultrasound to accelerate reactions and reduce energy consumption. bohrium.comdegres.eu

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product, thus minimizing waste. researchgate.net

For the synthesis of pyrazoles, solvent-free reactions and one-pot multicomponent reactions are gaining prominence as they align with the principles of green chemistry. tandfonline.com In the context of oxidizing pyrazole-4-carbaldehydes, the use of catalytic systems with environmentally benign oxidants like hydrogen peroxide represents a more sustainable alternative to stoichiometric heavy metal oxidants. researchgate.net The development of electrochemical oxidation methods also presents a promising avenue for cleaner functionalization of pyrazole compounds. mdpi.com

Catalytic Syntheses of Pyrazole-4-carboxylic Acids (e.g., Ru- and Cu-catalyzed methods)

Transition metal catalysis offers powerful and elegant routes to pyrazole-4-carboxylic acids, often proceeding under mild conditions with high functional group tolerance. Ruthenium and copper complexes have been particularly effective in this domain.

Ruthenium-Catalyzed Synthesis: A notable ruthenium-catalyzed method involves the non-decarboxylative rearrangement of 4-(2-hydroaminoalkylidenyl)-substituted isoxazol-5(4H)-ones. nih.gov This transformation, catalyzed by [RuCl₂(p-cymene)]₂, proceeds without any additives to yield pyrazole-4-carboxylic acids in fair to excellent yields. nih.gov The reaction mechanism is believed to divert from the classical decarboxylative path due to an intramolecular hydrogen bond in the substrate, leading to a vinyl Ru-nitrenoid intermediate that cyclizes to form the pyrazole ring. nih.gov This method has been successfully demonstrated on a gram scale, highlighting its potential for synthetic applicability. nih.gov

Copper-Catalyzed Synthesis: Copper catalysts are widely used for C-N bond formation, a key step in pyrazole synthesis. One approach involves the copper-catalyzed aerobic oxidative C(sp²)-H amination, providing a direct and efficient pathway to the pyrazole core. acs.org Another strategy utilizes a copper(II)-facilitated process involving the decarboxylation of 3,5-pyrazole-dicarboxylic acid to construct pyridyl-pyrazole skeletons, which demonstrates copper's role in activating substrates for C-N bond formation. rsc.org Additionally, copper(I) chloride has been used to catalyze the oxidative coupling of hydrazones to maleimides, forming fused pyrrolo[3,4-c]pyrazole systems, showcasing the versatility of copper in constructing complex pyrazole-containing heterocycles. acs.org

Table 1: Comparison of Ru- and Cu-Catalyzed Methods for Pyrazole Synthesis

Catalyst TypeTypical PrecursorsKey TransformationAdvantagesReference
Ruthenium (e.g., [RuCl₂(p-cymene)]₂)Substituted Isoxazol-5(4H)-onesNon-decarboxylative rearrangementHigh yields, additive-free, demonstrated gram-scale applicability. nih.gov
Copper (e.g., Cu(I)/Cu(II) salts)Hydrazones, 1,3-dicarbonyls, alkynesAerobic C-H amination, oxidative coupling, condensationMild conditions, high functional group tolerance, utilizes air as an oxidant in some cases. acs.orgrsc.orgacs.org

One-Pot and Multi-Component Reactions for Scaffold Assembly

One-pot and multi-component reactions (MCRs) represent a highly efficient strategy for assembling complex molecules like pyrazoles from simple starting materials in a single synthetic operation. beilstein-journals.org These reactions enhance synthetic efficiency by reducing the number of intermediate purification steps, saving time, and minimizing solvent waste. mdpi.comrsc.org

A common MCR for synthesizing pyrazole derivatives involves the condensation of a hydrazine, a 1,3-dicarbonyl compound (or a synthetic equivalent), and other components. nih.gov For instance, pyrazole-4-carboxylic acid ethyl esters can be synthesized in a one-pot, three-component reaction involving a phenylhydrazine, a benzaldehyde, and ethyl acetoacetate. sid.ir This modular approach allows for significant structural diversity in the final products. The reaction sequence often proceeds through a series of condensation, cyclization, and rearrangement steps. nih.gov For example, a widely used sequence is the Knoevenagel condensation, followed by a Michael addition and subsequent cyclization to form the pyrazole ring. mdpi.com

Table 2: Examples of Multi-Component Reactions for Pyrazole Synthesis

Number of ComponentsReactantsResulting ScaffoldKey FeaturesReference
ThreeAldehydes, β-ketoesters, hydrazinesPersubstituted PyrazolesModular and efficient for creating diverse libraries. beilstein-journals.org
ThreePhenylhydrazine, benzaldehyde, ethyl acetoacetatePyrazole-4-carboxylic acid ethyl estersUtilizes an environmentally friendly, recyclable magnetic ionic liquid catalyst. sid.ir
FourAldehyde, malononitrile, β-ketoester, hydrazine hydrate (B1144303)Pyrano[2,3-c]pyrazolesRapid assembly of fused heterocyclic systems in a single vessel. nih.gov

Green Chemistry Principles in Synthetic Design (e.g., solvent selection, atom economy)

The application of green chemistry principles is paramount in modern synthetic design to minimize environmental impact. benthamdirect.com For pyrazole synthesis, this involves the use of eco-friendly solvents, development of catalyst-free or recyclable catalyst systems, and designing reactions with high atom economy. nih.govresearchgate.net

Solvent Selection: Traditional syntheses often rely on volatile organic compounds. Green alternatives include performing reactions in water, ionic liquids, or biodegradable solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). acs.orgthieme-connect.com Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. thieme-connect.com MCRs for pyrazole synthesis have been successfully conducted in aqueous media, often with the aid of a catalyst. acs.org

Catalysis: The use of recyclable, heterogeneous catalysts is a cornerstone of green synthesis. For example, magnetic ionic liquids have been employed as recyclable catalysts for the one-pot synthesis of pyrazole 4-carboxylic acid ethyl esters. sid.ir The catalyst can be easily separated using an external magnet and reused multiple times without significant loss of activity. sid.ir

Table 3: Application of Green Chemistry Principles in Pyrazole Synthesis

PrincipleGreen ApproachExampleBenefitReference
Safer SolventsUse of water, ionic liquids, or HFIP instead of volatile organic compounds.Four-component synthesis of pyrano[2,3-c]pyrazoles in an aqueous medium.Reduced toxicity, flammability, and environmental pollution. mdpi.comthieme-connect.com
Atom EconomyEmploying one-pot multi-component reactions.Synthesis of thiazole-linked pyrazoles where water is the only byproduct.Maximizes incorporation of starting materials into the final product, minimizing waste. acs.org
CatalysisUse of recyclable catalysts like magnetic ionic liquids or nanocatalysts.Synthesis of pyrazole esters using a reusable magnetic ionic liquid catalyst.Reduces catalyst waste and cost; simplifies product purification. sid.ir

Purification and Scale-Up Considerations in Industrial Synthesis

Transitioning a synthetic route from the laboratory to an industrial scale introduces significant challenges related to purification, safety, cost-effectiveness, and process control. For this compound and its derivatives, robust and scalable purification methods are essential for achieving the high purity required for subsequent applications.

Purification: The most common method for purifying solid pyrazole carboxylic acids is recrystallization. The choice of solvent is critical and is determined by the solubility profile of the product and its impurities. Common solvents used for the recrystallization of pyrazole derivatives include ethanol, isopropanol, or mixtures of alcohol and water. researchgate.netsid.irgoogle.com The process involves dissolving the crude product in a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the solution. The resulting crystals are then filtered, washed with a cold solvent, and dried. researchgate.net

Scale-Up Considerations: Scaling up the synthesis requires careful consideration of several factors:

Reaction Kinetics and Thermodynamics: Reactions that are easily controlled in the lab may become difficult to manage on a larger scale due to exothermic events. Proper heat management through efficient reactor cooling systems is crucial.

Mixing: Ensuring homogenous mixing in large reactors is essential for consistent reaction outcomes and to avoid localized "hot spots."

Reagent Handling: The safe handling and addition of large quantities of potentially hazardous reagents, such as phosphorus oxychloride used in Vilsmeier-Haack reactions, require specialized equipment and protocols. mdpi.com

Product Isolation: Filtration and drying processes must be scaled up appropriately. Large-scale filtration may involve centrifuges or filter presses, and drying may be performed in vacuum ovens or specialized dryers.

Process Optimization: On an industrial scale, even small improvements in yield or reductions in reaction time can lead to significant cost savings. Continuous flow chemistry is an emerging alternative to batch processing that can offer better control, safety, and efficiency for large-scale production. The successful gram-scale synthesis of pyrazole-4-carboxylic acids via ruthenium catalysis is an example of a step towards larger-scale feasibility. nih.gov

Chemical Reactivity and Transformation Mechanisms of 5 Chloro 3 Methyl 1h Pyrazole 4 Carboxylic Acid

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid moiety is a primary site for chemical modification, enabling the synthesis of a variety of derivatives through reactions such as esterification, amidation, conversion to acid chlorides, and reduction.

Esterification and Amidation Reactions

The carboxylic acid group of 5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid readily undergoes esterification. For instance, the ethyl ester can be formed, which in some synthetic pathways is then hydrolyzed to yield the carboxylic acid. One documented method involves reacting ethyl 5-hydroxy-1-methyl-4-pyrazole carboxylate with phosphorus oxychloride, followed by neutralization and extraction to obtain ethyl 5-chloro-1-methyl-4-pyrazole carboxylate. prepchem.com

Amidation reactions are also common, providing access to a wide array of pyrazole-4-carboxamides. These reactions typically proceed through the more reactive acid chloride intermediate. For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride has been reacted with various amines, such as substituted benzothiazol-2-ylamines and scribd.comresearchgate.netprepchem.comthiadiazol-2-ylamines, to produce the corresponding amides in good yields. researchgate.net These amides are of significant interest due to their potential biological activities. researchgate.net N-methyl amides, in particular, are valuable motifs in medicinal chemistry. rsc.org

Table 1: Esterification and Amidation Reactions
Reaction TypeReagentsProduct
EsterificationEthanol, Acid CatalystEthyl 5-chloro-3-methyl-1H-pyrazole-4-carboxylate
AmidationSubstituted Amines (e.g., benzothiazol-2-ylamine)5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid amides researchgate.net

Conversion to Acid Chlorides and Other Reactive Derivatives

The conversion of the carboxylic acid to an acid chloride is a key step in enhancing its reactivity, particularly for subsequent amidation. nih.gov This transformation is commonly achieved using reagents like thionyl chloride (SOCl₂) prepchem.comlibretexts.org or sulfuric chloride. researchgate.net The resulting 5-chloro-3-methyl-1H-pyrazole-4-carbonyl chloride is a versatile intermediate for creating a diverse library of amide derivatives. researchgate.net

Table 2: Conversion to Acid Chlorides
ReagentProduct
Thionyl chloride (SOCl₂) prepchem.comlibretexts.org5-chloro-3-methyl-1H-pyrazole-4-carbonyl chloride
Sulfuric chloride5-chloro-3-methyl-1H-pyrazole-4-carbonyl chloride researchgate.net

Reduction of the Carboxyl Group to Aldehyde or Alcohol

While direct reduction of the carboxylic acid is not extensively detailed in the provided context, the reverse reaction, oxidation of the corresponding aldehyde, is a known synthetic route to the carboxylic acid. researchgate.net For instance, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde can be oxidized using potassium permanganate (B83412) to yield 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. researchgate.net The reduction of carboxylic acids to aldehydes or alcohols is a fundamental transformation in organic chemistry, typically accomplished with reagents like lithium aluminum hydride (LiAlH₄) for reduction to the alcohol.

Table 3: Oxidation and Potential Reduction Reactions
Reaction TypeStarting MaterialReagentProduct
Oxidation5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde researchgate.netPotassium permanganate researchgate.net5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid researchgate.net

Reactions of the Pyrazole (B372694) Ring and Substituents

The pyrazole ring itself, along with the chlorine and methyl substituents, offers additional avenues for chemical modification.

Nucleophilic Substitution at the C-5 Chlorine Atom

The chlorine atom at the C-5 position of the pyrazole ring is susceptible to nucleophilic substitution. This allows for the introduction of a variety of functional groups at this position. For example, reactions with arenethiols can lead to the formation of arylsulfanyl-substituted pyrazoles. researchgate.net Similarly, phenoxy derivatives can be synthesized by reacting with phenols in the presence of a base like potassium carbonate in DMF. researchgate.net

Table 4: Nucleophilic Substitution at C-5
NucleophileProduct
Arenethiols researchgate.net5-(Arylsulfanyl)-3-methyl-1H-pyrazole-4-carboxylic acid derivatives researchgate.net
Phenols researchgate.net5-Phenoxy-3-methyl-1H-pyrazole-4-carboxylic acid derivatives researchgate.net

Electrophilic Aromatic Substitution Patterns on the Pyrazole Nucleus

The pyrazole ring is an aromatic heterocycle, and as such, it can undergo electrophilic aromatic substitution. wikipedia.org The position of substitution is directed by the existing substituents. In general, for pyrazoles, the C-4 position is the most common site for electrophilic attack. scribd.com However, the presence of the carboxylic acid at C-4 and the chlorine at C-5 in the target molecule would likely deactivate the ring towards further electrophilic substitution and direct any incoming electrophile to other available positions, if the reaction were to occur. The specific substitution patterns for this heavily substituted pyrazole are not detailed in the provided search results, but general principles of electrophilic aromatic substitution on pyrazoles would apply. nih.gov Common electrophilic substitution reactions include nitration, sulfonation, and halogenation. scribd.commasterorganicchemistry.com

Table 5: General Electrophilic Aromatic Substitution on Pyrazole
ReactionReagentsTypical Position of Substitution
Nitration scribd.comHNO₃ + H₂SO₄ scribd.comC-4 scribd.com
Sulfonation scribd.comFuming H₂SO₄ scribd.comC-4 scribd.com

Derivatization at the N-1 Position of the Pyrazole Ring

The N-1 position of the pyrazole ring in this compound and its derivatives is a primary site for modification, allowing for the introduction of a wide range of alkyl and aryl substituents. These modifications are crucial for tuning the molecule's electronic properties and biological activity.

N-alkylation is a common strategy for derivatization. This can be achieved under basic conditions, where a base is used to deprotonate the pyrazole nitrogen, followed by the addition of an alkyl halide electrophile. Another effective method involves acid-catalyzed N-alkylation using trichloroacetimidate (B1259523) electrophiles. semanticscholar.org For instance, benzylic, phenethyl, and benzhydryl trichloroacetimidates have been used to successfully alkylate pyrazole rings in the presence of a Brønsted acid catalyst, providing good yields of the corresponding N-alkyl pyrazoles. semanticscholar.org Industrial-scale N-alkylation can also be performed in the gas phase by reacting the pyrazole derivative with an alcohol using a crystalline aluminosilicate (B74896) or aluminophosphate catalyst at high temperatures. google.com

N-arylation introduces aromatic substituents at the N-1 position. Copper-catalyzed N-arylation represents a significant method for this transformation, particularly for related 5-aminopyrazoles, leading to the synthesis of complex fused systems. rsc.org The prevalence of N-phenyl substituted derivatives, such as 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, in the literature underscores the importance of this class of compounds. nih.gov

The choice of substituent at the N-1 position can influence the regioselectivity of subsequent reactions. For example, in the alkylation of asymmetrically substituted pyrazoles like 3-methyl-5-phenyl-1H-pyrazole, a mixture of two regioisomers can be formed. mdpi.com

Table 1: Examples of N-1 Derivatization of Pyrazole Scaffolds
ReactantReagentProductReaction Type
4-ChloropyrazolePhenethyl trichloroacetimidate / Acid catalystN-Phenethyl-4-chloropyrazoleN-Alkylation semanticscholar.org
PyrazoleMethanol / Crystalline aluminosilicate catalystN-MethylpyrazoleGas-Phase N-Alkylation google.com
5-Aminopyrazole DerivativeAryl Halide / Copper CatalystN-Aryl-5-aminopyrazoleN-Arylation rsc.org

Formation of Fused Heterocyclic Systems Involving the Pyrazole Scaffold

The this compound scaffold is a valuable precursor for synthesizing fused heterocyclic systems, where the pyrazole ring is annulated with another ring system. These fused structures, such as pyrazolo[3,4-b]quinolines and pyrazolo[3,4-b]pyridines, are of significant interest in medicinal chemistry.

One prominent route to pyrazolo[3,4-b]quinolines involves the reaction of derivatives of the title compound with aromatic amines. For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid can be reacted with various aryl amines, followed by a ring closure step often catalyzed by acids like AlCl₃, P₂O₅, or polyphosphoric acid. This sequence typically proceeds via an intramolecular Friedel-Crafts cyclialkylation. researchgate.net Multicomponent reactions, which allow for the synthesis of complex molecules in a single step, are also employed to create pyrazolo[3,4-b]quinolinone systems. researchgate.net

The synthesis of pyrazolo[3,4-b]pyridines often starts from 5-aminopyrazole derivatives, which can be condensed with 1,3-dicarbonyl compounds or their equivalents. mdpi.com A cascade 6-endo-dig cyclization reaction between 5-aminopyrazoles and alkynyl aldehydes provides another modern approach to halogen-functionalized pyrazolo[3,4-b]pyridines. nih.gov

Table 2: Synthesis of Fused Heterocyclic Systems
Pyrazole PrecursorReactant(s)Fused System FormedKey Reaction Type
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acidAryl amines / AlCl₃ or PPAPyrazolo[3,4-b]quinolineFriedel-Crafts Cyclialkylation researchgate.net
3-Methyl-1H-pyrazol-5(4H)-oneAromatic aldehydes, Dimedone, Ammonium acetatePyrazolo[3,4-b]quinolin-5-oneFour-component heterocyclization sid.ir
5-Aminopyrazole1,3-Diketones / Acetic acidPyrazolo[3,4-b]pyridineCondensation/Cyclization mdpi.com
5-AminopyrazoleAlkynyl aldehydes / Silver or Iodine catalystPyrazolo[3,4-b]pyridineCascade 6-endo-dig cyclization nih.gov

Mechanistic Investigations of Key Transformations and Reaction Pathways

Understanding the mechanisms of these transformations is key to optimizing reaction conditions and extending their synthetic utility.

The formation of fused quinoline (B57606) rings often proceeds through an intramolecular Friedel-Crafts acylation or alkylation. wikipedia.orgnih.gov In this mechanism, the carboxylic acid (or more commonly, its corresponding acyl chloride) is activated by a Lewis acid like AlCl₃ to form a highly electrophilic acylium ion. This electrophile is then attacked by an activated aromatic ring in an intramolecular electrophilic aromatic substitution, forming the new six-membered ring. The reaction is completed by deprotonation, which restores aromaticity. wikipedia.orgyoutube.com When starting with a carboxylic acid, strong protic acids like polyphosphoric acid (PPA) can also facilitate this cyclization. masterorganicchemistry.com

The synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and α,β-unsaturated carbonyl compounds involves a sequence of steps. The mechanism typically begins with a Michael addition of the 5-aminopyrazole to the α,β-unsaturated system. This is followed by the cyclization of the pyridine (B92270) ring and subsequent elimination of water and oxidation to yield the final aromatic pyrazolo[3,4-b]pyridine scaffold. nih.gov

In the cascade synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes, the proposed mechanism starts with the condensation of the two reactants to form an imine intermediate. nih.gov A catalyst, such as a silver salt, then coordinates to the alkyne, activating it for a 6-endo-dig cyclization. The resulting intermediate then undergoes demetallation to afford the final product. nih.gov

These mechanistic pathways highlight the interplay of functional groups within the pyrazole precursor and the reagents, guiding the assembly of complex heterocyclic architectures.

Advanced Structural Characterization and Spectroscopic Analysis

X-ray Crystallography of 5-Chloro-3-methyl-1H-pyrazole-4-carboxylic acid and its Derivatives

While the specific crystal structure of this compound has not been reported in the reviewed literature, extensive crystallographic data are available for its close derivatives. These structures provide a robust framework for understanding the molecular geometry, conformation, and intermolecular interactions characteristic of this substituted pyrazole (B372694) system.

The crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, an immediate synthetic precursor, offers significant insight into the geometry of the core heterocyclic ring. researchgate.netlookchem.com In this derivative, the pyrazole ring is essentially planar. The substituents on the ring, such as the methyl and chloro groups, lie within this plane.

A key conformational feature observed in N-phenyl derivatives is the dihedral angle between the pyrazole ring and the N1-phenyl substituent. In the carbaldehyde derivative, this angle is substantial, measured at 72.8(1)°, indicating a significant twist of the phenyl group out of the pyrazole plane. researchgate.netlookchem.com This twisted conformation minimizes steric hindrance between the ortho-protons of the phenyl ring and the substituents at the C5 position of the pyrazole. Similarly, in other phenylpyrazole derivatives, these dihedral angles are observed to be significant, for instance, ranging from 47.4(3)° to 60.7(4)° in 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, which crystallized with three molecules in the asymmetric unit. cambridge.org For the parent this compound, which lacks the bulky N1-phenyl group, the carboxylic acid moiety is expected to be nearly coplanar with the pyrazole ring to maximize conjugation, though some rotation around the C4-C(OOH) bond is possible.

Table 1: Crystallographic Data for 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde researchgate.netlookchem.com
ParameterValue
Molecular FormulaC₁₁H₉ClN₂O
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.7637(4)
b (Å)6.8712(3)
c (Å)22.4188(10)
β (°)93.8458(14)
Volume (ų)1039.56(9)
Z (molecules/unit cell)4

The crystal packing of pyrazole derivatives is dominated by a network of intermolecular interactions that dictate the supramolecular architecture. For this compound, the primary interactions are predicted to be strong hydrogen bonds involving the carboxylic acid group and the pyrazole N-H.

Crystal structures of related pyrazole carboxylic acids show that the carboxylic acid moieties typically form centrosymmetric dimers through robust O–H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. cambridge.org Furthermore, the N-H group of the pyrazole ring is a potent hydrogen bond donor and can interact with the carbonyl oxygen of a neighboring carboxylic acid or the pyridine-like N2 atom of an adjacent pyrazole ring. mdpi.com This N–H···N or N–H···O=C hydrogen bonding leads to the formation of extended chains or tapes. researchgate.net

In the structure of the 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde derivative, the packing is influenced by weaker C–H···O interactions, where the aldehydic oxygen acts as an acceptor. researchgate.netlookchem.com While halogen bonding involving the chlorine atom at the C5 position is plausible, it is not reported as a dominant interaction in these known structures. π-π stacking interactions are also possible, particularly if the pyrazole rings of adjacent molecules are arranged in a parallel-displaced fashion, though this is often precluded by the formation of strong hydrogen-bonding networks.

Polymorphism, the ability of a compound to crystallize in multiple distinct solid-state forms, is a critical consideration in materials science and pharmaceuticals. While no specific polymorphic studies on this compound have been published, research on very close analogues strongly suggests that it is likely to exhibit this phenomenon.

A study on a series of simple 1H-pyrazole-4-carboxylic acids, including the non-chlorinated analogue 3-methyl-1H-pyrazole-4-carboxylic acid, revealed the existence of polymorphism. researchgate.net Different polymorphs arise from variations in the hydrogen-bonding patterns (e.g., catemers vs. tetramers) and molecular packing, leading to different crystal symmetries and physical properties. researchgate.net One of the polymorphs for both 1H-pyrazole-4-carboxylic acid and 3,5-dimethyl-1H-pyrazole-4-carboxylic acid was found to exhibit solid-state proton transfer. researchgate.net Given these findings in structurally similar compounds, it is reasonable to anticipate that this compound may also form multiple polymorphic structures under different crystallization conditions, each with unique packing arrangements and thermodynamic stability.

High-Resolution NMR Spectroscopy for Detailed Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for confirming the molecular structure of this compound in solution, assigning specific atoms, and investigating its dynamic behavior.

The combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals.

¹H NMR: The proton spectrum is expected to be relatively simple. A singlet in the downfield region (typically >12 ppm) would correspond to the acidic proton of the carboxylic acid. Another broad singlet, also likely downfield, would be assigned to the N-H proton of the pyrazole ring. A sharp singlet integrating to three protons, typically in the range of 2.3-2.6 ppm, would be characteristic of the C3-methyl group. researchgate.net

¹³C NMR: The proton-decoupled ¹³C spectrum would show five distinct signals. The signal for the carboxylic carbon (C=O) would appear furthest downfield (~160-170 ppm). The three aromatic carbons of the pyrazole ring would resonate in the approximate range of 105-150 ppm. The methyl carbon would appear furthest upfield (~10-15 ppm).

2D NMR: Two-dimensional techniques are crucial for confirming these assignments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the methyl protons with the methyl carbon, confirming their direct bond.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful tool for establishing long-range connectivity. Key expected correlations would include a three-bond coupling (³J) between the methyl protons and the C3 and C4 carbons of the pyrazole ring. The N-H proton would likely show correlations to C5 and C3a. These correlations are definitive in piecing together the molecular framework. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can reveal through-space proximity. For instance, a NOESY cross-peak between the methyl protons and the N-H proton (depending on the dominant tautomer) could be observed, providing conformational information. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
Atom/GroupTechniquePredicted Chemical Shift (ppm)Key HMBC Correlations
-COOH¹H NMR>12C4, C=O
N-H¹H NMRVariable, downfieldC5, C3
-CH₃¹H NMR~2.4C3, C4
C=O¹³C NMR~165-
C3¹³C NMR~148-
C4¹³C NMR~110-
C5¹³C NMR~140-
-CH₃¹³C NMR~12-

For N-unsubstituted pyrazoles like this compound, annular tautomerism is a key dynamic process. mdpi.com The proton on the pyrazole nitrogen can reside on either N1 or N2, leading to an equilibrium between two tautomeric forms: this compound and the less likely 3-chloro-5-methyl-1H-pyrazole-4-carboxylic acid.

In most solvents at room temperature, the rate of proton exchange between the two nitrogen atoms is very fast on the NMR timescale. researchgate.net This rapid exchange results in a time-averaged spectrum where chemically distinct but interconverting atoms (like C3 and C5) would show averaged chemical shifts. The observed structure appears symmetric with respect to the C3 and C5 positions if the populations of the two tautomers were equal.

However, due to the different electronic effects of the chloro (electron-withdrawing) and methyl (electron-donating) groups, the two tautomers are not energetically equivalent, and one form will predominate. The equilibrium can be studied using variable-temperature NMR spectroscopy. fu-berlin.de By lowering the temperature, it is often possible to slow the proton exchange rate sufficiently to observe separate, distinct signals for each tautomer in the ¹H and ¹³C NMR spectra. fu-berlin.debohrium.com Such studies would allow for the determination of the equilibrium constant (KT) and the thermodynamic parameters (ΔG, ΔH, ΔS) for the tautomeric process, providing fundamental insight into the compound's stability and reactivity in solution. The choice of solvent is also critical, as solvent polarity and hydrogen-bonding ability can significantly influence the position of the tautomeric equilibrium. mdpi.com

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bonding Analysis

The infrared spectrum of a related compound, 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, shows characteristic peaks that can be correlated to the pyrazole core of the target molecule. mdpi.com The stretching vibrations of the pyrazole ring are expected to appear in the fingerprint region of the IR spectrum.

The carboxylic acid moiety presents several characteristic vibrational modes. The most prominent is the C=O stretching vibration, which for carboxylic acids typically appears in the region of 1690–1750 cm⁻¹. nih.gov The precise frequency can be influenced by hydrogen bonding. The O-H stretch of the carboxylic acid group is expected to be a broad band in the region of 2500-3300 cm⁻¹, also due to hydrogen bonding.

The C-Cl stretching vibration will also be present, typically in the lower frequency region of the spectrum. The methyl group (CH₃) will exhibit symmetric and asymmetric stretching and bending vibrations.

Raman spectroscopy provides complementary information to IR spectroscopy. While the C=O stretch is typically strong in the IR spectrum, C=C and C=N stretching vibrations of the pyrazole ring are often more prominent in the Raman spectrum.

A comprehensive analysis of both IR and Raman spectra allows for a detailed assignment of the vibrational modes, confirming the presence of all key functional groups and providing insight into the electronic structure of this compound.

Table 1: Predicted Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Technique
Carboxylic AcidO-H Stretch2500-3300 (broad)IR
C=O Stretch1690-1750IR, Raman
C-O Stretch1210-1320IR
O-H Bend1395-1440IR
Pyrazole RingN-H Stretch~3100-3300IR
C=N Stretch~1590-1650IR, Raman
C=C Stretch~1450-1550IR, Raman
Ring BreathingVariesRaman
Methyl GroupC-H Stretch (asymmetric)~2960IR, Raman
C-H Stretch (symmetric)~2870IR, Raman
C-H Bend (asymmetric)~1450IR
C-H Bend (symmetric)~1375IR
Chloro GroupC-Cl Stretch600-800IR, Raman

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable technique for the unambiguous determination of the elemental composition of a molecule through the precise measurement of its mass-to-charge ratio (m/z). For this compound, HRMS provides the accurate mass, which can be used to confirm its molecular formula, C₅H₅ClN₂O₂. The calculated exact mass for the N-phenyl derivative, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (C₁₁H₉ClN₂O₂), is 236.0352552 Da. nih.gov

In addition to providing the accurate mass of the molecular ion, mass spectrometry, particularly when coupled with tandem mass spectrometry (MS/MS), elucidates the fragmentation pathways of the molecule. This fragmentation pattern is a molecular fingerprint that provides valuable structural information. For carboxylic acids, common fragmentation pathways include the loss of water ([M-H₂O]⁺), the hydroxyl group ([M-OH]⁺), and the entire carboxyl group ([M-COOH]⁺). libretexts.org

For this compound, the fragmentation is expected to be influenced by the pyrazole ring, the chloro substituent, and the methyl group. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M+2⁺ in an approximate 3:1 ratio).

A study on a derivative of the N-phenyl analog, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (5-substituted- mdpi.comnih.govlibretexts.orgthiadiazol-2-yl)amide, using electron ionization mass spectrometry (EI-MS) revealed fragment ions corresponding to the pyrazole core. researchgate.net This suggests that the pyrazole ring is a stable entity that can be observed in the mass spectrum.

A plausible fragmentation pathway for this compound under electrospray ionization (ESI) could involve initial decarboxylation, followed by further fragmentation of the pyrazole ring. The loss of the chlorine atom is another likely fragmentation event.

Table 2: Predicted HRMS Data and Major Fragments for this compound

IonMolecular FormulaCalculated m/zDescription
[M+H]⁺C₅H₆ClN₂O₂⁺177.0118Protonated molecular ion
[M-H₂O+H]⁺C₅H₄ClN₂O⁺159.0012Loss of water
[M-COOH+H]⁺C₄H₅ClN₂⁺132.0168Loss of carboxylic acid group
[M-Cl+H]⁺C₅H₆N₂O₂⁺142.0429Loss of chlorine

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

No specific Density Functional Theory (DFT) or other quantum chemical calculations for 5-Chloro-3-methyl-1H-pyrazole-4-carboxylic acid were found in the available literature. Such studies would typically provide insights into the molecule's electronic properties and reactivity.

Electronic Structure and Molecular Orbital Analysis

Detailed analysis of the electronic structure, including the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO energy gap, is not available for this compound. These parameters are crucial for understanding the molecule's kinetic stability and chemical reactivity.

Reactivity Prediction and Reaction Pathway Modeling

There are no published studies on reactivity prediction or reaction pathway modeling for this compound. Computational models are often used to predict sites of electrophilic and nucleophilic attack and to elucidate potential reaction mechanisms, but this information could not be located for this specific compound.

Prediction of Spectroscopic Parameters

Computational predictions of spectroscopic parameters, such as vibrational frequencies (IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis), for this compound have not been reported in the scientific literature.

Molecular Modeling and Dynamics Simulations

Information regarding molecular modeling and dynamics simulations for this compound is not publicly available. These methods are instrumental in exploring the compound's conformational behavior and interactions.

Conformational Space Exploration and Energy Landscapes

There are no documented studies on the conformational analysis or the potential energy landscapes of this compound. Such explorations would identify stable conformers and the energy barriers between them.

Intermolecular Interaction Analysis

Specific analyses of intermolecular interactions, such as hydrogen bonding patterns or other non-covalent interactions involving this compound, have not been detailed in the available research.

In Silico Screening and Molecular Docking Studies with Biological Targets

In silico screening and molecular docking are powerful computational techniques used to predict the binding orientation and affinity of a small molecule to a specific protein target. While studies focusing specifically on this compound are limited, research on closely related analogs provides valuable insights into its potential biological interactions.

Molecular docking studies on a series of 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids, which are structurally related to the target compound, have been performed to predict their binding interactions with the Epidermal Growth Factor Receptor (EGFR). These studies are crucial in understanding the potential of these compounds as EGFR inhibitors, a key target in cancer therapy. The predictions from such studies help in visualizing the binding pose of the ligand within the active site of the protein, identifying key amino acid residues involved in the interaction.

In a broader context, various pyrazole (B372694) derivatives have been the subject of molecular docking studies against a range of cancer-related protein targets. These targets include CRMP2, C-RAF, CYP17, c-KIT, VEGFR, and HDAC. For instance, a pyrazole derivative, M74, exhibited a significant binding affinity for CRMP2 with a docking score of -6.9 kcal/mol, which was superior to the standard drug nalidixic acid (-5.0 kcal/mol) mdpi.com. Such studies, while not on the exact target compound, highlight the potential of the pyrazole scaffold to interact with various biological macromolecules.

The interactions between the ligand and the protein are typically a combination of hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Molecular docking simulations can elucidate these interactions, providing a rationale for the observed binding affinity. For instance, the interaction of pyrazole derivatives with the DFG region of C-RAF, specifically with the residue Asp486, has been identified as a key factor for their inhibitory activity mdpi.com.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. These models are instrumental in predicting the activity of new compounds and in understanding the structural features that are important for a particular biological effect.

Physicochemical descriptors are essential for predicting the pharmacokinetic properties of a compound, such as its absorption, distribution, metabolism, and excretion (ADME). For the closely related compound, 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, these descriptors have been computed and are available in public databases like PubChem nih.gov.

DescriptorPredicted Value
Molecular Weight236.65 g/mol
XLogP32.8
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count2
Exact Mass236.0352552 Da
Topological Polar Surface Area (TPSA)55.1 Ų

These predicted values suggest that the compound generally adheres to Lipinski's rule of five, indicating good potential for oral bioavailability nih.gov.

QSAR studies on various classes of pyrazole derivatives have been conducted to understand the relationship between their structural features and biological activities. For instance, a 4D-QSAR analysis of pyrazole pyridine (B92270) carboxylic acid derivatives has been performed to predict their biological activity, resulting in a model with good predictive power (R² = 0.889 for the training set) nih.gov.

In another study focusing on 1H-pyrazole-4-carboxylic acid derivatives as ALKBH1 inhibitors, it was found that substitutions on the pyrazole ring, such as the introduction of a chloro or methyl group, led to a decrease in activity compared to the unsubstituted parent compound. This highlights the sensitivity of the biological activity to structural modifications on the pyrazole core.

Furthermore, 2D-QSAR studies on substituted pyrazolone (B3327878) derivatives as anti-inflammatory agents have been reported, where correlations between inhibitory activities and calculated predictor variables were established using partial least square regression methods hilarispublisher.com. Similarly, 3D-QSAR models have been developed for tetrasubstituted pyrazoles as COX-II inhibitors, yielding statistically significant models (r² = 0.958) that can be used to design novel inhibitors nih.gov. These examples, while not directly on this compound, demonstrate the utility of QSAR in guiding the design and optimization of pyrazole-based compounds with desired biological activities.

Derivatives and Their Biological Activity Profiles: Mechanistic and Pre Clinical Aspects

Design and Synthesis of Functionalized Derivatives

The chemical architecture of 5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid, featuring a carboxylic acid group, a reactive chloro substituent, and sites for N-substitution, offers multiple avenues for structural elaboration. Synthetic chemists have capitalized on this reactivity to generate libraries of compounds with diverse physicochemical properties and biological targets.

The carboxylic acid moiety at the C-4 position is a primary site for derivatization. Standard synthetic protocols are employed to convert the acid into more complex functional groups such as esters, amides, and hydrazides. The synthesis of amides often proceeds through an intermediate acid chloride. The carboxylic acid is treated with a chlorinating agent like thionyl chloride (SOCl₂) to form 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride. researchgate.net This highly reactive intermediate can then be reacted with various amines, including substituted anilines and heterocyclic amines like benzothiazol-2-ylamines, to yield the corresponding amide derivatives in good yields. researchgate.netnih.gov

Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. umich.edu Furthermore, these esters can serve as precursors for hydrazide derivatives. By refluxing the ethyl ester of the pyrazole (B372694) carboxylic acid with hydrazine (B178648) hydrate (B1144303), the corresponding 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid hydrazide can be produced. nih.govresearchgate.net These derivatives are not only final products but also serve as key intermediates for synthesizing further heterocyclic systems, such as pyrazolyl-oxadiazoles. umich.edu

Table 1: Synthesis of Functional Derivatives from the Carboxylic Acid Moiety
Derivative TypeSynthetic ApproachKey ReagentsIntermediate
AmidesReaction with various aminesThionyl chloride (SOCl₂), Substituted aminesPyrazole-4-carbonyl chloride
EstersFischer esterificationAlcohol (e.g., Ethanol), Acid catalystDirect from carboxylic acid
HydrazidesReaction of ester with hydrazine hydrateHydrazine hydrate (N₂H₄·H₂O)Pyrazole-4-carboxylate ester

The biological activity of pyrazole derivatives is significantly influenced by the nature of the substituent on the ring nitrogen atom. scirp.org While the parent compound is a 1H-pyrazole, much of the synthetic exploration utilizes an N-substituted precursor, commonly a 1-phenyl or a 1-(substituted phenyl) group. benthamdirect.comresearchgate.netmdpi.com The synthesis of these N-substituted analogs often begins with the cyclocondensation reaction between a substituted phenylhydrazine (B124118) and a β-ketoester like ethyl acetoacetate (B1235776). mdpi.com

While the core focus is on the 5-chloro-3-methyl scaffold, modifying these positions provides another layer of structural diversity to explore new biological activities. Replacing the methyl group at the C-3 position with a bioisostere like a difluoromethyl (CHF₂) group has been investigated. The synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid creates a new series of derivatives with altered lipophilicity and hydrogen bonding potential, leading to compounds with notable antifungal and antiviral activities. nih.govfrontiersin.org

Similarly, the chloro group at the C-5 position can be replaced with other functionalities. For example, derivatives featuring a 5-azido group have been synthesized from the corresponding 5-chloro precursor. yu.edu.jo These modifications can fundamentally alter the reactivity and biological properties of the pyrazole ring, opening up possibilities for developing agents with novel mechanisms of action.

Mechanistic Exploration of Biological Activities (In vitro and In silico Studies)

Derivatives of this compound have demonstrated a broad spectrum of biological activities, particularly as antimicrobial and anticancer agents. The exploration of their mechanisms of action often involves a combination of in vitro assays against specific cellular or molecular targets and in silico computational studies to predict binding modes and interactions.

The antimicrobial potential of pyrazole derivatives is well-documented. nih.gov In silico docking studies have been instrumental in elucidating their potential mechanisms of action. For antibacterial activity, pyrazole derivatives have been shown to bind to the active sites of essential bacterial enzymes. Molecular docking has indicated that these compounds can interact with Escherichia coli MurB and Staphylococcus aureus DNA gyrase B, both of which are crucial for bacterial cell wall synthesis and DNA replication, respectively. biointerfaceresearch.com Other identified targets include dihydropteroate (B1496061) synthase and glucosamine-6-phosphate synthase, which are involved in folate synthesis and cell wall formation. nih.gov

For antifungal activity, a primary target is the enzyme CYP51, also known as sterol 14-demethylase, which is vital for the synthesis of ergosterol, a key component of the fungal cell membrane. benthamdirect.com Pyrazole carboxamide derivatives have shown good activity against pathogens like Pythium ultimum. nih.gov The antiviral properties of pyrazole derivatives have also been noted, with some compounds showing a broad panel of activity in cell cultures. nih.gov

Table 2: Investigated Microbial Targets for Pyrazole Derivatives
ActivityPotential Target EnzymeFunction of TargetOrganism Example
AntibacterialDNA Gyrase BDNA replicationS. aureus, B. subtilis
AntibacterialMurBPeptidoglycan synthesisE. coli
AntibacterialDihydropteroate synthaseFolate synthesisS. aureus
AntifungalCYP51 (Sterol 14-demethylase)Ergosterol synthesisC. albicans
AntiviralVariousViral replicationBroad panel

In the realm of oncology, pyrazole derivatives have emerged as potent anticancer agents, primarily acting through the inhibition of protein kinases and modulation of the cell cycle. nih.gov

Enzyme Inhibition: Many pyrazole-based compounds function as kinase inhibitors. They have shown inhibitory activity against several key kinases involved in cancer cell signaling and proliferation, including:

Cyclin-Dependent Kinases (CDKs): Derivatives have been developed as potent inhibitors of CDK2, a key regulator of cell cycle progression. rsc.org Inhibition of CDK1 has also been reported. nih.gov

Receptor Tyrosine Kinases (RTKs): Compounds have effectively inhibited EGFR (Epidermal Growth Factor Receptor), HER2 (Human Epidermal Growth Factor Receptor 2), and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), which are crucial for tumor growth, angiogenesis, and metastasis. rsc.org

Other Kinases: Inhibition of Aurora A kinase has also been demonstrated. nih.gov

Cell Cycle Modulation: The inhibition of these kinases disrupts the normal progression of the cell cycle, leading to arrest at specific checkpoints. This prevents cancer cells from dividing and can trigger apoptosis (programmed cell death).

G1/S Arrest: Inhibition of CDK2 can cause cells to arrest in the G1 phase, preventing entry into the DNA synthesis (S) phase. rsc.org

S/G2 Arrest: Some pyrazoline derivatives have been shown to arrest the cell cycle in the S and G2 phases. rsc.org

G2/M Arrest: Other pyrazolyl thiourea (B124793) derivatives induce a significant increase of cells in the G2/M phase, preventing mitosis. arabjchem.org

These actions are often accompanied by the modulation of apoptosis-related proteins, such as the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic proteins like Bax and caspases 3 and 9. rsc.org

Table 3: Anticancer Mechanisms of Pyrazole Derivatives
MechanismSpecific Target/EffectCancer Cell Line Examples
Enzyme InhibitionCDK2 InhibitionHCT-116 (Colon), MCF7 (Breast)
EGFR/HER2 InhibitionHL-60 (Leukemia), MDA-MB-231 (Breast)
VEGFR2 InhibitionMCF-7 (Breast)
Aurora A Kinase InhibitionHCT116 (Colon)
Cell Cycle ModulationG0/G1 ArrestVarious hematologic and solid tumors
S/G2 ArrestHL-60 (Leukemia)
G2/M ArrestHuman cancer cells
Apoptosis InductionModulation of Bcl-2, Bax, and CaspasesHL-60 (Leukemia), A549 (Lung)

Anti-inflammatory Pathways and Target Modulation

Derivatives of this compound exert their anti-inflammatory effects through the modulation of key inflammatory pathways. The pyrazole scaffold is a well-established pharmacophore in the design of anti-inflammatory agents. researchgate.net These compounds are known to interfere with the arachidonic acid cascade, a critical pathway in the inflammatory response. bohrium.comnih.gov The pharmacological action of many anti-inflammatory drugs is based on the suppression of prostaglandin (B15479496) biosynthesis by inhibiting cyclooxygenase (COX) enzymes. nih.gov

Research has shown that certain pyrazole derivatives are effective inhibitors of various enzymes and mediators involved in inflammation, such as COX-2, 5-lipoxygenase (5-LOX), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). bohrium.com The selective inhibition of COX-2 is a particularly important target for anti-inflammatory therapies, as it is associated with fewer gastrointestinal side effects compared to non-selective COX inhibitors. researchgate.net The anti-inflammatory potential of pyrazole derivatives is often attributed to their ability to fit into the active site of these enzymes, thereby blocking their activity and reducing the production of pro-inflammatory mediators. bohrium.com

Enzyme Inhibition Studies

The inhibitory activity of this compound derivatives extends to a variety of enzymes implicated in numerous disease states.

Kinases: Protein kinases are crucial regulators of cellular signal transduction, and their aberrant activity is a hallmark of diseases like cancer and inflammatory disorders. rsc.orgnih.gov Pyrazole derivatives have been extensively investigated as protein kinase inhibitors. rsc.orgnih.govnih.gov For instance, densely functionalized pyrazole carboxamides and carboxylic acids have been synthesized and tested against a panel of kinases including CK2, AKT1, PKA, PKCα, and SAPK2a (p38). rsc.orgnih.gov The pyrazole scaffold can act as an adenine-mimetic pharmacophore, establishing key interactions within the ATP-binding site of kinases. nih.gov For example, the 3-aminopyrazole (B16455) scaffold is known to form hydrogen bonds with the hinge region of kinases like Aurora kinases. nih.gov Specific derivatives have shown potent inhibitory activity against kinases such as Janus kinases (JAK1 and JAK2), checkpoint kinase 1 (CHK1), and Bcr-Abl kinase. nih.govmdpi.com

Proteases: Proteases are enzymes that catalyze the breakdown of proteins and are involved in a wide range of physiological and pathological processes. Pyrazole derivatives have been explored as inhibitors of various proteases. For example, some have been investigated as inhibitors of the SARS-CoV 3C-like protease, an essential enzyme for viral replication. imrpress.com Additionally, pyrazole-containing compounds have been developed as inhibitors of BACE1 (β-site amyloid precursor protein cleaving enzyme 1), a key target in Alzheimer's disease research. nih.gov

COX-II: As mentioned in the anti-inflammatory section, cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade. Many pyrazole derivatives have been specifically designed and synthesized as selective COX-2 inhibitors. researchgate.netmdpi.com The selectivity for COX-2 over COX-1 is a critical factor in reducing the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net

MAO: Monoamine oxidases (MAO) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters. benthamdirect.comingentaconnect.com Inhibitors of MAO are used in the treatment of neurological and psychiatric disorders like Parkinson's disease and depression. benthamdirect.comacs.org Novel series of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivatives have been synthesized and shown to exhibit potent inhibitory activity against both MAO-A and MAO-B isoforms. acs.orgacs.org

Xanthine (B1682287) Oxidase: Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. tandfonline.com Overproduction of uric acid can lead to conditions like gout. tandfonline.com Pyrazole derivatives have been identified as promising inhibitors of xanthine oxidase. tandfonline.comnih.gov Some sulfur-containing pyrazole derivatives incorporated with 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole (B32235) have shown moderate XO inhibitory activity. tandfonline.com Certain pyrazolyl analogues have demonstrated potent xanthine oxidase inhibitory activity, with IC50 values in the micromolar range. nih.gov

LD Transpeptidase: While specific studies on the inhibition of LD Transpeptidase by derivatives of this compound are not extensively detailed in the provided context, the broad spectrum of enzyme inhibitory activities of pyrazole derivatives suggests this as a potential area for future investigation.

Receptor Binding and Modulation

In addition to enzyme inhibition, derivatives of this compound also exhibit significant activity through binding to and modulating various cellular receptors.

Adenosine (B11128) Receptors: Adenosine receptors (ARs), which include the A1, A2A, A2B, and A3 subtypes, are G protein-coupled receptors involved in a multitude of physiological processes. acs.org Pyrazole-containing scaffolds have been instrumental in the development of potent and selective antagonists for adenosine receptors. nih.gov The pyrazolo-triazolo-pyrimidine core, in particular, has been extensively studied, and by modifying substituents at various positions, compounds with high affinity and selectivity for different AR subtypes have been developed. nih.govnih.gov For instance, the introduction of a methyl group at the N6-position of certain 2-pyrazolyl-adenosine analogues led to a significant increase in A3-AR binding affinity and selectivity. figshare.com

EGFR: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a critical role in cell proliferation and survival, and its dysregulation is a key factor in the development of many cancers. frontiersin.orgtandfonline.com Pyrazole derivatives have been synthesized and evaluated as potent EGFR inhibitors. frontiersin.orgnih.govresearchgate.net Some fused pyrazole derivatives have shown potent dual inhibition of both EGFR and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2). frontiersin.org The presence of specific functional groups, such as 5-imino and 6-amino groups, can provide additional hydrogen bonding within the EGFR active site, enhancing inhibitory activity. frontiersin.org

Structure-Activity Relationship (SAR) Elucidation

The biological activity of derivatives of this compound is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.

Influence of Substituent Electronic and Steric Properties on Biological Efficacy

The nature, position, and electronic and steric properties of substituents on the pyrazole ring significantly influence the biological efficacy of the derivatives. researchgate.net

Electronic Effects: The presence of electron-donating or electron-withdrawing groups on the pyrazole ring can alter the electron density of the molecule, thereby affecting its binding affinity to biological targets. researchgate.net For instance, in a series of pyrazole derivatives evaluated for anti-inflammatory activity, the presence of a p-nitrophenyl moiety connected to the pyrazole scaffold resulted in the highest activity, superior to the standard drug diclofenac (B195802) sodium. mdpi.com

Steric Factors: The size and spatial arrangement of substituents can also play a critical role. Bulky groups may cause steric hindrance, preventing the molecule from fitting into the active site of an enzyme or receptor, while smaller substituents might allow for a better fit and stronger interactions. researchgate.net

Identification of Pharmacophoric Elements within the Pyrazole Scaffold

Pharmacophore mapping helps in identifying the essential structural features of a molecule that are responsible for its biological activity. researchgate.net The pyrazole scaffold itself is a key pharmacophoric element, recognized for its ability to participate in various non-covalent interactions with biological targets. researchgate.net

Key pharmacophoric features often identified within pyrazole derivatives include:

Hydrogen Bond Donors and Acceptors: The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, which is crucial for binding to many biological targets. nih.gov The N-unsubstituted pyrazole ring can simultaneously donate and accept hydrogen bonds. nih.gov

Aromatic/Hydrophobic Regions: The pyrazole ring and any attached aryl substituents provide hydrophobic surfaces that can engage in van der Waals and π-π stacking interactions with the target protein.

Specific Functional Groups: Functional groups attached to the pyrazole core, such as amide linkages, aliphatic piperidine (B6355638) moieties, or specific aryl groups, have been identified as important for specific biological activities like antimicrobial or anti-inflammatory effects. nih.gov For example, the 3-aminopyrazole scaffold is a well-established adenine-mimetic pharmacophore that can form hydrogen bonds with the hinge region of kinases. nih.gov

Through the systematic modification of these pharmacophoric elements, medicinal chemists can design and synthesize novel derivatives of this compound with improved potency, selectivity, and pharmacokinetic properties.

Advanced Applications in Materials Science and Catalysis

Utility as Ligands in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. researchgate.net The choice of the organic linker is crucial as it dictates the structure, porosity, and functional properties of the resulting MOF. researchgate.netresearchgate.net Pyrazole (B372694) carboxylic acid derivatives, including 5-Chloro-3-methyl-1H-pyrazole-4-carboxylic acid, are effective ligands for constructing robust and functional MOFs due to their ability to form strong coordination bonds with metal centers. globethesis.comresearchgate.net

The design of MOFs using pyrazole carboxylic acid linkers leverages the dual functionality of the molecule. The carboxylic acid group readily coordinates with metal ions, while the nitrogen atoms of the pyrazole ring can also participate in forming stable metal-N bonds, leading to diverse and stable framework structures. globethesis.comdntb.gov.ua The synthesis of these materials typically involves solvothermal or hydrothermal methods, where the pyrazole carboxylic acid ligand and a metal salt are heated in a solvent, leading to the self-assembly of the crystalline MOF structure. acs.org

The specific substituents on the pyrazole ring, such as the chloro and methyl groups in this compound, can influence the resulting MOF's topology and chemical environment. These groups can modify the electronic properties of the ligand and introduce specific functionalities within the pores of the MOF. A mixed-ligand strategy, combining pyrazole-based linkers with other carboxylic acids, has also been employed to create novel MOFs with unique structural characteristics. globethesis.com

The inherent porosity, high surface area, and tunable nature of pyrazole-based MOFs make them suitable for a wide range of applications. researchgate.netresearchgate.net The properties of these materials can be finely tuned by altering the metal nodes, the organic linkers, or by post-synthetic modification. researchgate.net

Gas Storage and Separation: The high porosity and large surface area of pyrazole-based MOFs make them excellent candidates for gas storage and separation. hilarispublisher.commdpi.com The pore size and surface chemistry can be tailored to selectively adsorb specific gases. For instance, certain pyrazole-based MOFs have demonstrated significant uptake of carbon dioxide (CO₂) and acetylene (B1199291) (C₂H₂), indicating their potential use in carbon capture and gas purification technologies. globethesis.com

Table 1: Gas Adsorption Properties of Select Pyrazole-Based MOFs
MOF MaterialGasAdsorption Capacity (cm³/g at 296 K, 1 bar)Key Feature
FJU-59aC₂H₂68Double-interpenetrated framework globethesis.com
FJU-59aCO₂51.6High thermal stability globethesis.com
FJU-117aCO₂74.89Quadruple interpenetrated framework globethesis.com

Luminescent Sensing: Luminescent MOFs (LMOFs) are a subclass of MOFs that exhibit photoluminescent properties and can be used for chemical sensing. researchwithrutgers.comrsc.org The luminescence can originate from the organic linker, the metal ion, or guest molecules within the pores. nih.gov Pyrazole-based MOFs have been developed as highly sensitive and selective sensors for various molecules and ions. researchgate.netresearchgate.net The sensing mechanism often involves a change in the luminescent signal upon interaction of the analyte with the MOF framework, which can be due to energy transfer, electron transfer, or structural changes. mdpi.com These sensors have been applied to detect environmental toxins, explosives, and biomolecules. researchwithrutgers.comrsc.org

Catalysis: The well-defined, porous structure of MOFs provides an ideal environment for catalytic reactions. nih.gov The metal nodes can act as catalytic sites, or catalytic species can be incorporated into the organic linkers. acs.org Pyrazole-based MOFs have shown catalytic activity in various organic transformations. researchgate.netrsc.org For example, bimetallic MOFs containing pyrazole derivatives have been used as catalysts in the synthesis of other complex heterocyclic compounds. nih.gov The stability and porosity of these MOFs contribute to their effectiveness and recyclability as catalysts. acs.orgnih.gov

Role as Key Intermediates in Complex Organic Synthesis

Beyond materials science, this compound is a valuable precursor in multi-step organic synthesis. Its functional groups—the carboxylic acid, the chloro substituent, and the pyrazole ring itself—offer multiple reaction sites for building more complex molecular scaffolds. researchgate.netresearchgate.net

While direct synthesis of natural products using this specific pyrazole is not widely documented, it serves as a crucial starting material for creating advanced heterocyclic scaffolds. These scaffolds are often designed as analogs of natural products, mimicking their structural motifs to achieve similar biological or pharmacological activities. The pyrazole core is a common feature in many biologically active molecules, and by elaborating on the structure of this compound, chemists can access novel compounds with potential therapeutic applications.

A primary application of this compound is as a building block for fused heterocyclic systems. researchgate.net The carboxylic acid can be readily converted to a carbonyl chloride, which is a highly reactive intermediate. researchgate.netsemanticscholar.org This intermediate can then react with various amines, including those that are part of another heterocyclic ring, to form amides. researchgate.net

For example, it has been used in the synthesis of:

Pyrazolo[3,4-b]quinolines: These are complex, multi-ring systems created through reactions involving Ullman coupling followed by Friedel-Crafts cyclization, starting from the pyrazole carboxylic acid. researchgate.net

Substituted Benzothiazol-2-ylamides and Thiadiazol-2-ylamides: These compounds are formed by reacting the corresponding pyrazole-4-carbonyl chloride with substituted aminobenzothiazoles and aminothiadiazoles. researchgate.net

These advanced scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. nih.gov

Table 2: Synthetic Pathway from this compound to Advanced Scaffolds
Starting MaterialKey IntermediateFinal Scaffold ClassSynthetic Step
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chlorideSubstituted Benzothiazolylamides researchgate.netAcylation with aminobenzothiazole researchgate.net
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chlorideSubstituted Thiadiazolylamides researchgate.netAcylation with aminothiadiazole researchgate.net
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acidN-Aryl-5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamidePyrazolo[3,4-b]quinolines researchgate.netUllman coupling followed by cyclization researchgate.net

Applications in Agrochemical Development

The pyrazole scaffold is a well-established pharmacophore in the agrochemical industry, found in numerous commercial herbicides, insecticides, and fungicides. nih.gov this compound and its derivatives serve as key intermediates in the synthesis of some of these active ingredients. For instance, esters derived from this carboxylic acid are crucial precursors for producing high-efficiency and safe acaricides (pesticides that target mites and ticks), such as Tebufenpyrad (B1682729) and Tolfenpyrad (B1681338). google.com The synthesis of these agrochemicals highlights the industrial relevance of this specific pyrazole derivative.

Fungicidal and Herbicidal Agents

The pyrazole carboxamide structure is integral to many commercial fungicides and herbicides. researchgate.netbohrium.com Research into derivatives of this compound has revealed significant bioactivity, positioning them as promising candidates for new agrochemicals. nih.govresearchgate.net

Fungicidal Properties: Derivatives of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a related compound, are known to be potent succinate (B1194679) dehydrogenase inhibitors (SDHIs), a critical mode of action for fungicides. nih.govresearchgate.net This has spurred research into the fungicidal potential of amides derived from 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. In one study, a series of novel pyrazole-carboxamides were synthesized from this acid and evaluated for their activity against Colletotrichum gloeosporioides, a pathogenic fungus affecting various crops. scielo.br The results demonstrated that specific substitutions on the amide nitrogen could lead to compounds with notable antifungal effects. scielo.br

Further studies have shown that pyrazole-4-carboxamides exhibit stronger fungicidal activity compared to their pyrazole-5-carboxamide isomers, highlighting the importance of the substituent position on the pyrazole ring for biological selectivity. bohrium.comnih.gov For instance, a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides showed moderate to excellent activity against seven phytopathogenic fungi. nih.gov One particular derivative, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide, exhibited higher antifungal activity than the commercial fungicide boscalid. nih.gov

Herbicidal Properties: The pyrazole scaffold is a key component in several commercial herbicides like pyrazolate and pyraflufen-ethyl. nih.gov Research has demonstrated that derivatives of this compound also possess herbicidal qualities. For example, a series of 5-heterocycloxy-3-methyl-1-substituted-1H-pyrazoles showed excellent herbicidal activities at a concentration of 100 mg/L. researchgate.net One compound, 5-chloro-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)oxy)pyrimidine, displayed a bleaching effect on green weeds and significant post-emergence herbicidal impact on Digitaria sanguinalis L. at a dosage of 750 g a.i. ha⁻¹. researchgate.netnih.gov

Another study on 5-arylmethoxy phenylpyrazole derivatives found that 4-cholro-3-[4-chloro-2-fluoro-5-(4-methoxybenzyloxy)phenyl]-l-methyl-5-trifluoromethyl)-1H-pyrazole exhibited 95% inhibition against abutilon at a low dosage of 9.375 g•hm-2. researchgate.net Furthermore, novel quinclorac–pyrazole derivatives have been synthesized and tested, with some compounds showing excellent inhibition of barnyard grass. nih.gov

Derivative ClassTarget OrganismObserved ActivityReference
Pyrazole-4-carboxamidesColletotrichum gloeosporioidesNotable antifungal effects depending on amide substitution. scielo.br
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamidesVarious phytopathogenic fungiModerate to excellent activity; some derivatives outperformed commercial fungicides. nih.gov
5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazolesDigitaria sanguinalis L. (Crabgrass)Excellent post-emergence herbicidal effect and bleaching activity. researchgate.netnih.gov
5-Arylmethoxy phenylpyrazole derivativesAbutilon (Velvetleaf)95% inhibition at low dosages. researchgate.net
Quinclorac–pyrazole derivativesBarnyard grassExcellent inhibition in greenhouse experiments. nih.gov

Insecticidal and Acaricidal Properties

Beyond their fungicidal and herbicidal uses, pyrazole carboxamides derived from this compound have been identified as potent insecticides and acaricides. researchgate.net

Insecticidal Activity: Research has shown that the insecticidal activity of pyrazole carboxamides can be influenced by the specific isomeric form used. Derivatives of pyrazole-5-carboxamide tend to show higher insecticidal activity than their pyrazole-4-carboxamide counterparts. bohrium.comnih.gov A study involving the synthesis of novel pyrazole derivatives based on commercial insecticides like tebufenpyrad and tolfenpyrad tested their efficacy against a range of pests. nih.gov The results indicated high insecticidal activity against cotton bollworm (Helicoverpa armigera) and good activity against bean aphid (Aphis craccivora) and mosquito (Culex pipiens pallens). nih.gov For example, certain compounds showed 95-100% foliar contact activity against bean aphid at a concentration of 200 mg kg⁻¹. nih.gov

Acaricidal Activity: The same study also revealed significant miticidal and ovicidal activity against the spider mite (Tetranychus cinnabarinus). nih.gov A trivial change at the 4-position of the pyrazole ring was found to cause substantial changes in acaricidal properties. nih.gov Specifically, one of the synthesized compounds demonstrated 95% miticidal and ovicidal activity at a 200 mg kg⁻¹ concentration. nih.gov

Derivative ClassTarget PestObserved ActivityConcentrationReference
α-Chloromethyl-N-benzyl pyrazole-5-carboxamidesCotton Bollworm (Helicoverpa armigera)60% stomach activity5 mg kg⁻¹ nih.gov
4,5-Dihydrooxazole pyrazolesCotton Bollworm (Helicoverpa armigera)60% stomach activity5 mg kg⁻¹ nih.gov
Pyrazole-5-carboxamidesBean Aphid (Aphis craccivora)95-100% foliar contact activity200 mg kg⁻¹ nih.gov
4,5-Dihydrooxazole pyrazolesSpider Mite (Tetranychus cinnabarinus)95% miticidal and ovicidal activity200 mg kg⁻¹ nih.gov

Exploration in Photophysical and Electronic Materials

The unique electronic properties and synthetic versatility of the pyrazole ring have led to its exploration in materials science, particularly for developing novel photophysical and electronic materials. mdpi.comnih.gov

Photophysical Properties: Pyrazole derivatives with conjugated structures often exhibit intrinsic photophysical properties that make them suitable for developing sensors and organic materials. mdpi.com A derivative of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a direct precursor to the carboxylic acid, was synthesized and shown to have interesting photochromic behavior. mdpi.com This compound, 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, displayed a color change from colorless to yellow in solution and from pale beige to deep orange in its crystalline state upon exposure to UV light. mdpi.com Before UV irradiation, the compound showed a sharp absorption peak at 255 nm in ethanol; after irradiation, a new visible absorption band appeared at 415 nm. mdpi.com Such photochromic behavior is a key property for developing molecular switches and optical data storage materials.

Furthermore, the inherent fluorescence of many pyrazole derivatives makes them excellent candidates for bioimaging applications. nih.gov Their good membrane permeability and biocompatibility are advantageous for use as biosensors and for in vivo cation detection. nih.gov

Electronic Materials: The electronic properties of pyrazole derivatives are also under investigation. Coordination polymers based on pyrazole carboxylic acid ligands have been synthesized and studied for their photocatalytic properties. rsc.org Two-dimensional coordination polymers of 5-hydroxy-1H-pyrazole-3-carboxylic acid with manganese and cadmium showed excellent photocatalytic activities for the degradation of methylene (B1212753) blue under visible light, with one compound achieving 96.7% degradation efficiency in 90 minutes. rsc.org This highlights the potential of pyrazole-based materials in environmental remediation and as components in electronic devices that utilize photocatalysis.

Conclusion and Future Research Trajectories

Synthesis and Transformation: Challenges and Opportunities

The synthesis of pyrazole (B372694) derivatives, including 5-Chloro-3-methyl-1H-pyrazole-4-carboxylic acid, has evolved significantly. researchgate.net Traditional methods often involve the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. acs.orgnih.gov However, these methods can present challenges related to regioselectivity and the need for pre-functionalized starting materials. acs.org

Challenges:

Regiocontrol: The reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to a mixture of regioisomers, necessitating tedious separation processes.

Harsh Reaction Conditions: Some classical synthetic routes require harsh conditions, which may not be compatible with sensitive functional groups.

Limited Availability of Precursors: The synthesis of complex pyrazole derivatives can be hampered by the limited commercial availability of appropriately substituted starting materials.

Opportunities:

Modern Synthetic Methodologies: The advent of modern synthetic techniques, such as microwave-assisted synthesis, solvent-free reactions, and the use of green chemistry principles, offers more efficient and environmentally friendly routes to pyrazole derivatives. researchgate.netias.ac.in

Multicomponent Reactions (MCRs): MCRs provide a powerful strategy for the one-pot synthesis of highly functionalized pyrazoles, increasing efficiency and reducing waste. mdpi.comrsc.org

Flow Chemistry: Continuous flow chemistry presents an opportunity for safer, more scalable, and efficient synthesis of pyrazoles and their derivatives. mdpi.com

Catalytic Methods: The development of novel catalysts, including heterogeneous and ligand-free systems, is paving the way for more selective and efficient pyrazole syntheses. researchgate.netias.ac.in For instance, a Vilsmeier-Haack reaction is a key step in the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a precursor to the carboxylic acid. researchgate.netmdpi.com

Emerging Trends in Biological Activity Research and Target Validation

Pyrazole derivatives are well-established as privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities. researchgate.netresearchgate.netbohrium.comuj.ac.za These activities include anti-inflammatory, antimicrobial, anticancer, and antiviral properties. researchgate.netnih.govnih.gov

Emerging Trends:

Target-Specific Drug Design: Research is increasingly focused on designing pyrazole derivatives that target specific enzymes or receptors implicated in disease pathways. For example, pyrazole-containing compounds have been investigated as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in cancer therapy. nih.govrsc.orgrsc.org

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies are being conducted to understand how specific structural modifications to the pyrazole ring influence biological activity. researchgate.netnih.gov This knowledge is crucial for the rational design of more potent and selective therapeutic agents.

Hybrid Molecules: The synthesis of hybrid molecules that incorporate a pyrazole moiety alongside other pharmacologically active scaffolds is a growing trend. This approach aims to develop multifunctional drugs with improved efficacy.

Target Validation:

The validation of new biological targets for pyrazole-based drugs is an active area of research. This involves identifying and confirming the role of specific proteins or pathways in disease and then designing pyrazole derivatives that can modulate their function.

For instance, some pyrazole derivatives have shown promising activity against various cancer cell lines, and further research is aimed at validating their specific molecular targets within these cells. nih.govmdpi.com

Below is a table summarizing the biological activities of some pyrazole derivatives:

Biological ActivityTarget/MechanismReference
AnticancerTubulin polymerization inhibition, EGFR and VEGFR kinase inhibition nih.govnih.gov
Anti-inflammatoryInhibition of cyclooxygenase (COX) enzymes researchgate.net
AntimicrobialInhibition of essential microbial enzymes nih.gov
AntiviralInhibition of viral replication processes nih.gov

Prospects for Advanced Materials and Catalytic Applications

Beyond their biological applications, pyrazole derivatives are gaining attention for their potential use in materials science and catalysis. researchgate.net

Advanced Materials:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms in the pyrazole ring make them excellent ligands for coordinating with metal ions. This property is being exploited to construct coordination polymers and MOFs with potential applications in gas storage, separation, and catalysis.

Luminescent Materials: Certain pyrazole derivatives exhibit interesting photophysical properties, making them candidates for use in organic light-emitting diodes (OLEDs) and fluorescent sensors.

Catalytic Applications:

Ligands for Catalysis: Pyrazole-based ligands have been shown to enhance the catalytic activity of transition metals in various organic transformations. rsc.org For example, pyrazole ligands have been used to improve the activity of titanium isopropoxide in the ring-opening polymerization of L-lactide. researchgate.netrsc.org

Organocatalysis: The pyrazole scaffold itself can act as a catalyst in certain organic reactions.

In Situ Catalysts: Complexes formed in situ from pyrazole-based ligands and metal salts, such as copper(II), have demonstrated catalytic activity in oxidation reactions. mdpi.com

Interdisciplinary Research Directions and Collaborative Initiatives

The diverse potential of this compound and its derivatives necessitates a multidisciplinary research approach.

Interdisciplinary Directions:

Chemoinformatics and Computational Chemistry: The use of computational tools for in silico screening of pyrazole libraries can accelerate the discovery of new compounds with desired biological activities or material properties. Molecular docking studies, for example, can predict the binding of pyrazole derivatives to biological targets. nih.govmdpi.com

Chemical Biology: The development of pyrazole-based chemical probes can help in the study of biological processes and the identification of new drug targets.

Materials Science and Engineering: Collaboration between chemists and materials scientists is crucial for the design and fabrication of novel pyrazole-based materials with tailored properties.

Collaborative Initiatives:

Open-access databases and collaborative platforms can facilitate the sharing of synthetic protocols, biological data, and material properties related to pyrazole derivatives, thereby accelerating research and development.

Public-private partnerships can bridge the gap between academic research and industrial application, leading to the translation of promising pyrazole-based compounds into new drugs and advanced materials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield and purity?

  • The compound is typically synthesized via cyclocondensation of substituted pyrazole precursors. For example, ethyl acetoacetate, phenylhydrazine, and DMF-DMA can be cyclized to form 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, followed by hydrolysis to yield the carboxylic acid derivative . Adjusting reaction temperature, solvent polarity, and catalyst type (e.g., acid/base) significantly impacts yield. For instance, hydrolysis under basic conditions (NaOH/EtOH) achieves >85% purity but requires careful pH control to avoid side reactions .

Q. How can X-ray crystallography validate the structural configuration of pyrazole derivatives like this compound?

  • Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, SHELX programs (e.g., SHELXL) refine crystal structures by analyzing bond lengths (e.g., C–C: ~1.36–1.51 Å) and angles (e.g., N–C–N: ~105–112°) . Data collection parameters (e.g., radiation source: Cu-Kα, absorption correction: ψ-scan) must be optimized to resolve chlorine and methyl group positions, which are critical for confirming regiochemistry .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

  • FT-IR identifies carboxylic acid O–H stretches (~2500–3300 cm⁻¹) and C=O bonds (~1680 cm⁻¹). NMR (¹H/¹³C) confirms substitution patterns: methyl groups appear at δ ~2.3 ppm (¹H), while pyrazole ring protons resonate at δ ~6.5–8.0 ppm . Discrepancies between calculated (DFT) and observed NMR shifts (e.g., deviations >0.5 ppm) may arise from solvent effects or crystal packing, requiring iterative refinement of computational models .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution or cross-coupling reactions?

  • Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For instance, the C-5 chlorine atom shows high electrophilicity (LUMO energy: ~-1.2 eV), making it reactive in Suzuki-Miyaura couplings. Solvent models (e.g., PCM) must account for polarity effects on transition states .

Q. What challenges arise in crystallizing this compound, and how do polymorphic forms affect its bioactivity?

  • Polymorphism is influenced by solvent choice (e.g., ethanol vs. DMSO) and cooling rates. Slow evaporation from ethanol yields monoclinic crystals (space group P2/c), while rapid crystallization may produce less-stable triclinic forms. Polymorphs can alter solubility and binding affinity in enzyme inhibition assays (e.g., COX-2 IC₅₀ varies by ~15% between forms) .

Q. How do steric and electronic effects of the methyl and chlorine substituents influence intermolecular interactions in co-crystal engineering?

  • The methyl group at C-3 introduces steric hindrance, reducing π-π stacking efficiency, while the C-5 chlorine enhances halogen bonding (e.g., Cl···N interactions: ~3.2 Å). Co-crystals with nicotinamide show improved thermal stability (ΔTₘ increase: ~20°C) due to complementary hydrogen bonding (O–H···O=C) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical (DFT) and experimental (XRD) bond lengths in pyrazole derivatives?

  • Discrepancies >0.02 Å often arise from neglecting crystal lattice forces in gas-phase DFT models. Hybrid methods like ONIOM (QM/MM) incorporate crystal packing effects, improving agreement. For example, DFT-predicted C–Cl bond lengths (~1.72 Å) may shorten to ~1.68 Å in XRD due to intermolecular Cl···H interactions .

Q. Why do NMR spectra of synthesized batches show variability in coupling constants for pyrazole ring protons?

  • Dynamic proton exchange in solution (e.g., keto-enol tautomerism) or trace metal impurities (e.g., Fe³⁺) can broaden or split signals. Deuterated DMSO with EDTA addition stabilizes the enolic form, yielding consistent J values (~2.5 Hz for adjacent protons) .

Methodological Tables

Table 1: Key Crystallographic Parameters for this compound Derivatives

ParameterValueSource
Space groupP2/c
Unit cell dimensionsa = 13.192 Å, β = 102.42°
R-factor0.072 (I > 2σ(I))
Halogen bond (Cl···N)3.18 Å

Table 2: Comparative Spectroscopic Data (Experimental vs. DFT)

ParameterExperimental (NMR)DFT (B3LYP)Deviation
C=O (¹³C)168.5 ppm170.2 ppm+1.7 ppm
C-3 (CH₃)22.8 ppm24.1 ppm+1.3 ppm

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Reactant of Route 1
Reactant of Route 1
5-Chloro-3-methyl-1H-pyrazole-4-carboxylic acid
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Reactant of Route 2
5-Chloro-3-methyl-1H-pyrazole-4-carboxylic acid

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